2-phenoxy-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-phenoxy-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a phenoxy group and a carboxylic acid group. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. One common method includes the use of dry dichloromethane and lutidine as solvents, along with coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-phenoxy-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a phenoxy group.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Contains a pyridyl group, used as a pharmaceutical intermediate.
2,4-Disubstituted thiazoles: Various substitutions at the 2 and 4 positions, exhibiting diverse biological activities.
Uniqueness
2-phenoxy-1,3-thiazole-4-carboxylic acid is unique due to the presence of the phenoxy group, which can enhance its solubility and reactivity compared to other thiazole derivatives. This structural feature also contributes to its distinct biological and chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H7NO3S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-phenoxy-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
InChI Key |
CRQKPFPOZVYWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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